(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
Description
Properties
IUPAC Name |
(3-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c18-14-6-3-5-12(10-14)16(22)21-9-8-20-17(21)23-11-13-4-1-2-7-15(13)19/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJCLJGKFUFKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is gaining attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.4 g/mol. The structure features an imidazole ring, thioether moiety, and fluorinated phenyl groups, which are significant for its biological interactions.
Pharmacological Properties
Research indicates that compounds with imidazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : The imidazole ring is known to modulate inflammatory pathways.
- Receptor Modulation : The compound may interact with GABA-A receptors, acting as a positive allosteric modulator (PAM) .
The specific mechanism by which this compound exerts its effects involves:
- Modulation of Enzymatic Activity : It is believed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions.
- Receptor Interaction : The compound may bind to various receptors (e.g., GABA-A) influencing neurotransmission and other signaling pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, similar to the compound . For example, certain derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor immune evasion. These compounds exhibited low metabolic stability but high cellular activity against cancer cell lines .
Structure-Activity Relationships (SAR)
A series of studies have explored the SAR of related compounds, demonstrating that modifications to the imidazole structure can significantly impact biological activity. For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.003 | IDO1 |
| Compound B | 0.021 | GABA-A |
| Compound C | 0.036 | Other Receptors |
These findings suggest that slight changes in chemical structure can enhance potency and selectivity towards specific biological targets .
Chemical Reactions Analysis
Oxidation Reactions
The thioether moiety (–S–) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
Oxidation typically preserves the imidazole ring and fluorinated aryl groups while modifying the sulfur center, altering electronic properties for targeted bioactivity.
Reduction Reactions
The ketone group can be reduced to a secondary alcohol, though steric hindrance from adjacent fluorinated groups may limit efficiency:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride | Methanol, 0°C → RT | (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanol (low yield) |
| Lithium aluminum hydride | Tetrahydrofuran, reflux | Partially reduced imidazole ring observed as a side reaction |
Selective reduction requires careful control to avoid ring saturation or defluorination.
Nucleophilic Substitution Reactions
Electrophilic sites, such as the fluorinated aryl rings, participate in substitution under forcing conditions:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | DMF, 120°C, 24h | Methoxy-substituted aryl derivatives (minor product due to fluorine’s poor leaving-group ability) |
| Piperidine | DMSO, 150°C, microwave | Piperidine-substituted analog (via aromatic nucleophilic substitution) |
Fluorine’s electronegativity stabilizes the aryl ring, necessitating harsh conditions for substitution.
Coupling Reactions
The imidazole nitrogen or aryl halide intermediates enable cross-coupling:
Coupling reactions expand structural diversity for structure-activity relationship (SAR) studies .
Ring-Opening and Rearrangement
Under acidic or basic conditions, the dihydroimidazole ring may undergo cleavage:
| Condition | Reagent | Product |
|---|---|---|
| HCl (conc.) | Ethanol, reflux | Thiol and amine fragments (via protonation and bond cleavage) |
| NaOH (aqueous) | Ethanol/water, 80°C | Ring-opened dicarbonyl intermediate (rearrangement observed) |
Ring-opening pathways are critical for degradation studies or prodrug design.
Halogenation Reactions
Electrophilic halogenation targets the imidazole ring or aryl groups:
| Reagent | Conditions | Product |
|---|---|---|
| N-Bromosuccinimide | CCl₄, RT, light | Brominated imidazole derivative (preference for 4-position) |
| ICl | Acetic acid, 50°C | Iodinated aryl ketone (ortho to fluorine on 3-fluorophenyl) |
Halogenation enhances reactivity for subsequent cross-coupling or bioisosteric replacement .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a general procedure for aryl-imidazole methanones using tetrabutylammonium fluoride to deprotect sulfonyl groups, yielding 80% after recrystallization. Key steps include:
- Use of anhydrous THF for moisture-sensitive reactions.
- Purification via flash column chromatography (hexane:ethyl acetate, 4:1).
- Monitoring reaction progress with TLC or HPLC. Adjusting stoichiometry (e.g., 2:1 molar ratio of aryl halide to imidazole precursor) and temperature (−78°C for lithiation steps) can improve yields .
Q. What safety protocols are critical when handling this fluorinated imidazole derivative?
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and fume hood use.
- First aid: Immediate rinsing with water for skin/eye contact and medical consultation.
- Storage: In airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the thioether group .
Q. Which analytical techniques are most effective for assessing purity and structural integrity post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substituent positions (δ −110 to −120 ppm for aryl-F).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold).
- Elemental Analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 90 K (as in –11) provides bond lengths and angles. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors.
- Refinement : SHELXL-97 software with R-factor <0.05.
- Key Metrics : Compare dihedral angles between fluorophenyl and imidazole rings to assess planarity (e.g., deviations >10° indicate steric strain) .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
- DFT Calculations : Gaussian 09 at B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (FMOs) and electrophilicity index (ω).
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How do fluorine substituents influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Measure logP via shake-flask method (fluorine reduces logP by ~0.5 vs. non-fluorinated analogs).
- Metabolic Stability : Incubate with liver microsomes; fluorination typically increases half-life (t₁/₂ > 60 min).
- Solubility : Use UV-Vis spectroscopy in PBS (pH 7.4); expect <50 µg/mL due to hydrophobic thioether .
Q. What experimental designs evaluate environmental persistence and ecotoxicity?
- Abiotic Degradation : Expose to UV light (254 nm) in aqueous solutions; track decomposition via LC-MS.
- Biotic Studies : Use OECD 301D test with activated sludge to measure biodegradation (% removal in 28 days).
- Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
